molecular formula C8H8N2O2 B166641 Phthalamide CAS No. 88-96-0

Phthalamide

Cat. No. B166641
Key on ui cas rn: 88-96-0
M. Wt: 164.16 g/mol
InChI Key: NAYYNDKKHOIIOD-UHFFFAOYSA-N
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Patent
US08110689B2

Procedure details

4-Chloro-3-[(S)-1-methyl-2-methylthioethylimino]-3-H-isobenzofuran-1-one (0.2 g) and 6-(3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-ylamine (0.22 g) were dissolved in acetonitrile (10 ml), to which p-toluenesulfonic acid hydrate (0.01 g) was added, and stirred at 60° C. for 20 hours. After the reaction, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography to obtain N1-[6-3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-yl]-3-chloro-N2-(S)-1-methyl-2-methylhioethyl)phthalamide (0.21 g).
Name
4-Chloro-3-[(S)-1-methyl-2-methylthioethylimino]-3-H-isobenzofuran-1-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
6-(3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-ylamine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[N:12][C@@H](C)CSC)[O:5][C:6]2=[O:11].FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CC1[N:29]=C(C)C(N)=CC=1>C(#N)C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:6]([NH2:29])(=[O:11])[C:7]1[C:3](=[CH:2][CH:10]=[CH:9][CH:8]=1)[C:4]([NH2:12])=[O:5] |f:3.4|

Inputs

Step One
Name
4-Chloro-3-[(S)-1-methyl-2-methylthioethylimino]-3-H-isobenzofuran-1-one
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C2C(OC(C2=CC=C1)=O)=N[C@H](CSC)C
Name
6-(3,5-bis-trifluoromethyl-benzyl)-2-methyl-pyridin-3-ylamine
Quantity
0.22 g
Type
reactant
Smiles
FC(C=1C=C(CC2=CC=C(C(=N2)C)N)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 194.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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